

# An In-depth Technical Guide to the Antifungal Agent Ibrexafungerp

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 29 |           |
| Cat. No.:            | B12401656           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Ibrexafungerp, a first-in-class triterpenoid antifungal agent. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams for signaling pathways and experimental workflows are included to facilitate understanding.

# **Chemical Properties and Synthesis**

Ibrexafungerp (formerly SCY-078) is a semi-synthetic derivative of the natural product enfumafungin, belonging to the triterpenoid class of antifungals.[1] It is chemically designated as C44H67N5O4 with a molecular weight of 922.18 g/mol for the citrate salt.[1][2]

**Physicochemical Properties** 

| Property             | -<br>Value                  | Reference |
|----------------------|-----------------------------|-----------|
| Molecular Formula    | C44H67N5O4                  | [3]       |
| Molecular Weight     | 922.18 g/mol (citrate salt) | [1]       |
| Class                | Triterpenoid                | [1]       |
| Administration Route | Oral                        | [4]       |



## **Synthesis**

The synthesis of Ibrexafungerp begins with the natural product enfumafungin.[5] The process involves two main stages: the preparation of an (R)-N-sulfonyl aziridine intermediate and its subsequent reaction with a modified enfumafungin core.[5]

Experimental Protocol: Synthesis of Ibrexafungerp[5]

Step 1: Preparation of (R)-N-sulfonyl aziridine

- 3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide to yield compound 1.12 (84% yield).
- Compound 1.12 undergoes cyclization upon treatment with trimethylsulfoxonium chloride and n-butyllithium to give chiral toluenesulfinyl aziridine 1.13 (64% yield).
- Oxidation of 1.13 with meta-chloroperoxybenzoic acid affords the tosyl-protected (R)-alphadisubstituted aziridine 1.5.

#### Step 2: Preparation of Ibrexafungerp

- The lactol of enfumafungin is reduced using triethylsilane and trifluoroacetic acid to give pyran 1.2.
- Treatment with H2SO4 in methanol results in the cleavage of the glucose moiety to generate compound 1.3 (87% yield over 2 steps).
- The carboxylic acid of 1.3 is converted to the corresponding benzyl ester upon treatment with benzyl bromide to give compound 1.4 (89% yield).
- Reaction of 1.4 with the (R)-N-sulfonyl aziridine 1.5 in the presence of potassium t-pentylate and 18-crown-6 provides ether 1.6 (78% yield).
- Metal reduction with sodium in liquid ammonia removes the N-sulfonyl and benzyl groups to generate compound 1.7.
- Compound 1.7 is converted to hydrazine intermediate 1.8 with anhydrous hydrazine and BF3·OEt2 in 1,2-dichloroethane.



 Cyclocondensation of 1.8 with an acyl amidine derivative upon heating in acetic acid provides Ibrexafungerp (66% yield).





Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of Ibrexafungerp.

## **Mechanism of Action**

Ibrexafungerp exerts its antifungal activity by inhibiting the enzyme  $\beta$ -(1,3)-D-glucan synthase. [6][7] This enzyme is crucial for the synthesis of  $\beta$ -(1,3)-D-glucan, a key structural polymer in the fungal cell wall.[6][7] The inhibition of this enzyme disrupts cell wall integrity, leading to increased permeability, osmotic instability, and ultimately fungal cell lysis and death.[8][9] Ibrexafungerp acts as a non-competitive inhibitor of the enzyme.[6] While echinocandins also target glucan synthase, Ibrexafungerp binds to a different site on the enzyme complex, which allows it to retain activity against many echinocandin-resistant fungal strains.[1][7] The  $\beta$ -1,3-glucan synthase complex is composed of a catalytic subunit (FKS1 or FKS2) and a GTP-binding regulatory subunit (Rho1).[7]





Click to download full resolution via product page

Caption: Signaling pathway for the mechanism of action of Ibrexafungerp.

# **In Vitro Activity**

Ibrexafungerp has demonstrated broad in vitro activity against a wide range of clinically important fungal pathogens, including various Candida and Aspergillus species. Its activity is retained against many isolates that are resistant to other classes of antifungals, such as azoles and echinocandins.

## In Vitro Susceptibility of Candida Species



Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST E.Def 7.3.2 Method)[10][11]

- Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A
  suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This
  suspension is further diluted in RPMI 1640 medium.
- Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
- Incubation: The plates are incubated at 35-37°C for 24-48 hours.
- Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth compared to the drug-free control well.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST)

| Organism        | Number of Isolates | MIC Range<br>(mg/L) | MIC50<br>(mg/L) | MIC90<br>(mg/L) | Reference |
|-----------------|--------------------|---------------------|-----------------|-----------------|-----------|
| C. albicans     | -                  | 0.016–0.5           | -               | 0.125           | [12]      |
| C. glabrata     | -                  | -                   | -               | -               |           |
| C. parapsilosis | -                  | -                   | -               | -               | _         |
| C. tropicalis   | 40                 | 0.06–≥8             | -               | 2               | [12]      |
| C. krusei       | 29                 | 0.125–1             | -               | 1               | [12]      |
| C. auris        | 54                 | 0.25–2              | 1               | 1               | [4]       |

Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Resistant Candida auris



| Organism | Number of Isolates | MIC Range<br>(μg/mL) | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Reference |
|----------|--------------------|----------------------|------------------|------------------|-----------|
| C. auris | 54                 | 0.25-2               | 1                | 1                | [4]       |

## In Vitro Activity against Aspergillus Species

Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST and CLSI)

| Organism                                | Method | MEC Range<br>(mg/L) | GM MEC<br>(mg/L) | Reference |
|-----------------------------------------|--------|---------------------|------------------|-----------|
| A. fumigatus<br>(azole-<br>susceptible) | EUCAST | -                   | 0.040            | [13]      |
| A. fumigatus<br>(azole-<br>susceptible) | CLSI   | -                   | 0.040            | [13]      |
| A. fumigatus (azole-resistant)          | EUCAST | -                   | 0.092            | [13]      |
| A. fumigatus<br>(azole-resistant)       | CLSI   | -                   | 0.056            | [13]      |

MEC: Minimum Effective Concentration

## **In Vivo Efficacy**

The in vivo efficacy of Ibrexafungerp has been evaluated in various animal models of invasive fungal infections. A key model is the murine model of invasive candidiasis.

Experimental Protocol: Murine Model of Invasive Candidiasis[14][15]

- Animals: Immunocompromised (neutropenic) mice are used to establish a systemic infection.
- Infection: Mice are infected via intravenous injection with a clinical isolate of Candida auris.

## Foundational & Exploratory





• Treatment: Treatment is initiated 24 hours post-infection. Different groups of mice receive either a vehicle control, Ibrexafungerp (at varying doses, e.g., 20, 30, and 40 mg/kg orally twice daily), fluconazole (e.g., 20 mg/kg orally once daily), or caspofungin (e.g., 10 mg/kg intraperitoneally once daily). Treatment is continued for a defined period, typically 7 days.

#### Outcome Measures:

- Survival: A cohort of mice is monitored for survival over a period of time (e.g., 21 days).
- Fungal Burden: Another cohort of mice is euthanized at the end of the treatment period, and target organs (e.g., kidneys) are harvested to determine the fungal burden by counting colony-forming units (CFU) per gram of tissue.
- Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests. Fungal burden data is analyzed using statistical tests such as ANOVA.





Click to download full resolution via product page

Caption: Experimental workflow for the murine model of invasive candidiasis.



## **Pharmacokinetics**

Ibrexafungerp exhibits favorable pharmacokinetic properties, including oral bioavailability, which is a significant advantage over the intravenously administered echinocandins.[4]

Table 4: Pharmacokinetic Parameters of Ibrexafungerp in Humans

| Parameter                    | Value (Fasted)                        | Value (Fed)                           | Reference |
|------------------------------|---------------------------------------|---------------------------------------|-----------|
| Cmax                         | 435 ng/mL                             | 629 ng/mL                             | [16]      |
| Tmax                         | 4-6 hours                             | 4-6 hours                             | [16]      |
| AUC0-24                      | 6832 ng∙hr/mL                         | 9867 ng∙hr/mL                         | [16]      |
| Volume of Distribution (Vss) | ~600 L                                | ~600 L                                | [16]      |
| Protein Binding              | >99%                                  | >99%                                  | [16]      |
| Half-life                    | ~20 hours                             | ~20 hours                             | [17]      |
| Metabolism                   | Primarily by CYP3A4                   | Primarily by CYP3A4                   | [3]       |
| Excretion                    | ~90% in feces (51% as unchanged drug) | ~90% in feces (51% as unchanged drug) | [17]      |

## Conclusion

Ibrexafungerp is a promising new antifungal agent with a novel mechanism of action, broad in vitro activity against key fungal pathogens, including resistant strains, and demonstrated in vivo efficacy. Its oral bioavailability and distinct binding site on the target enzyme make it a valuable addition to the antifungal armamentarium for researchers and clinicians. Further studies are ongoing to explore its full therapeutic potential in various invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ibrexafungerp | C44H67N5O4 | CID 46871657 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. How is Ibrexafungerp synthesised?\_Chemicalbook [chemicalbook.com]
- 6. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ibrexafungerp: A novel oral glucan synthase inhibitor. | Semantic Scholar [semanticscholar.org]
- 13. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scynexis.com [scynexis.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Ibrexafungerp citrate (MK 3118) | β-1,3-glucan synthesis inhibitor | CAS#1965291-08-0 | MK-3118; SCY078; MK3118; SCY-078; Brexafemme | antifungal medication | InvivoChem [invivochem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Antifungal Agent Ibrexafungerp]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401656#antifungal-agent-29-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com